L-Asparagine-13C4,15N2,d3 (monohydrate)
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Overview
Description
L-Asparagine-13C4,15N2,d3 (monohydrate) is a labeled form of L-Asparagine, a non-essential amino acid. This compound is marked with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d3), making it valuable for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-13C4,15N2,d3 (monohydrate) involves the incorporation of stable isotopes into the L-Asparagine molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of 13C, 15N, and deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of L-Asparagine-13C4,15N2,d3 (monohydrate) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-13C4,15N2,d3 (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Asparagine-13C4,15N2,d3 (monohydrate) may yield aspartic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
L-Asparagine-13C4,15N2,d3 (monohydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic disorders.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for ensuring the purity and consistency of products
Mechanism of Action
The mechanism of action of L-Asparagine-13C4,15N2,d3 (monohydrate) involves its incorporation into metabolic pathways where it acts similarly to natural L-Asparagine. The labeled isotopes allow researchers to track its movement and transformation within biological systems. This compound targets various molecular pathways involved in amino acid metabolism, protein synthesis, and cellular signaling .
Comparison with Similar Compounds
L-Asparagine-13C4,15N2,d3 (monohydrate) is unique due to its stable isotope labeling, which distinguishes it from other forms of L-Asparagine. Similar compounds include:
L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.
L-Asparagine-13C4: Labeled only with 13C.
L-Asparagine-15N2: Labeled only with 15N.
L-Asparagine-d3: Labeled only with deuterium
These similar compounds are used in various research applications but may not provide the same level of detailed information as L-Asparagine-13C4,15N2,d3 (monohydrate) due to the absence of one or more isotopic labels.
Properties
Molecular Formula |
C4H10N2O4 |
---|---|
Molecular Weight |
159.11 g/mol |
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1; |
InChI Key |
RBMGJIZCEWRQES-DIWHROOWSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C](=O)[15NH2])[15NH2].O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
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